molecular formula C8H8O4 B1679853 Norcantharidin CAS No. 29745-04-8

Norcantharidin

Cat. No. B1679853
CAS RN: 29745-04-8
M. Wt: 168.15 g/mol
InChI Key: JAABVEXCGCXWRR-FBXFSONDSA-N
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Description

Norcantharidin (NCTD) is a synthetic anticancer compound . It is a demethylated derivative of cantharidin, an active ingredient of traditional Chinese medicine . It is currently used clinically as a routine anti-cancer drug in China .


Synthesis Analysis

Norcantharidin is a demethylated derivative of cantharidin . It is synthesized due to its potential anticancer activity and less side-effects such as myelosuppression, gastrointestinal and urinary tract toxicity . A series of novel Norcantharimide derivatives have been synthesized .


Molecular Structure Analysis

The molecular formula of Norcantharidin is C8H8O4 . The InChI is InChI=1S/C8H8O4/c9-7-5-3-1-2-4 (11-3)6 (5)8 (10)12-7/h3-6H,1-2H2 . The Canonical SMILES is C1CC2C3C (C1O2)C (=O)OC3=O .


Chemical Reactions Analysis

Norcantharidin has been shown to inhibit cell proliferation and induce apoptosis . It has also been used in the synthesis of new novel Norcantharimides .


Physical And Chemical Properties Analysis

Norcantharidin is a white, solid substance with a molar mass of 168.148 g·mol −1 . It has a melting point of 115 °C (239 °F; 388 K) .

Scientific Research Applications

  • Anticancer Activities and Mechanisms :

    • NCTD is recognized for its potential multi-target anticancer activities. It is used clinically as an anticancer drug in China and is known for its effects on various human cancers (Pan, Cao, & Fan, 2020).
    • It induces apoptosis in human colorectal carcinoma cells through the CD95 receptor/ligand system, suggesting its usefulness in developing treatments for colorectal carcinoma (Peng et al., 2002).
  • Liver Cancer Research :

    • NCTD is extensively used in anti-liver cancer drug research due to its high anti-tumor activity. Efforts to design active liver-targeting drugs of norcantharidin are ongoing to improve its specificity and reduce toxicity to other tissues (Zhao Ya, 2014).
  • Research on Apoptosis and Cell Cycle :

    • Studies have shown that NCTD inhibits DNA replication and induces apoptosis in cancer cells. For example, it has been observed to inhibit proliferation and DNA replication in HL-60 cells (Li, Cai, Liu, & Xian, 2006).
  • Immune Response Modulation :

    • Research indicates that NCTD can facilitate immune responses, particularly in the context of bacterial infections. It has been shown to up-regulate AKT/NF-κB signaling in macrophages, which plays a significant role in host defense against pathogens (Zhao, Qian, Li, Tan, Han, Liu, Qian, & Du, 2012).
  • Effects on Specific Cancer Types :

  • Autophagy and Chemosensitivity :

Safety And Hazards

Norcantharidin is harmful if swallowed and causes serious eye irritation . It is advised to wash thoroughly after handling and not to eat, drink or smoke when using this product .

properties

IUPAC Name

(1R,2S,6R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABVEXCGCXWRR-FBXFSONDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017225
Record name (3aR,4S,7R,7aS)-hexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-

CAS RN

29745-04-8
Record name Norcantharidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29745-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endothall anhydride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029745048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aR,4S,7R,7aS)-hexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Source European Chemicals Agency (ECHA)
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Record name NORCANTHARIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8452E71EO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,250
Citations
J Zhou, Y Ren, L Tan, X Song, M Wang, Y Li… - Biomedicine & …, 2020 - Elsevier
Cantharidin (CTD) is the main bioactive component of Cantharides, which is called Banmao in Traditional Chinese Medicine (TCM). Norcantharidin (NCTD) is a structural modifier of …
Number of citations: 31 www.sciencedirect.com
L Deng, S Tang - Expert Opinion on Therapeutic Patents, 2011 - Taylor & Francis
… modification of norcantharidin. These … Norcantharidin analogues show an enormous potential in the anticancer field. In the following sections we examine the new norcantharidin …
Number of citations: 35 www.tandfonline.com
CH Hsieh, KS Chao, HF Liao, YJ Chen - … Based Complementary and …, 2013 - hindawi.com
Cancer stem cells (CSCs) existing in human cancers have been demonstrated to be a major cause of cancer treatment resistance, invasion, metastasis, and relapse. Self-renewal …
Number of citations: 47 www.hindawi.com
TA Hill, SG Stewart, SP Ackland, J Gilbert… - Bioorganic & medicinal …, 2007 - Elsevier
A range of amines was reacted with norcantharidin (2) to provide the corresponding norcantharimides (9–43). Treatment of norcantharidin with allylamine afforded the corresponding …
Number of citations: 119 www.sciencedirect.com
M Tarleton, J Gilbert, JA Sakoff, A McCluskey - European journal of …, 2012 - Elsevier
… Norcantharidin is active in vitro against several tumour cell lines … norcantharidin to be approximately 10 fold less cytotoxic than cantharidin in many of these cell lines. Norcantharidin has …
Number of citations: 46 www.sciencedirect.com
YJ Chen, YM Tsai, CD Kuo, KL Ku, HS Shie, HF Liao - Life sciences, 2009 - Elsevier
AIMS: This study examined the in vitro and in vivo angiogenic effects of norcantharidin (NCTD), a synthetic, small-molecule antitumor compound. MAIN METHODS: Syngeneic colorectal …
Number of citations: 70 www.sciencedirect.com
TA Hill, SG Stewart, B Sauer, J Gilbert… - Bioorganic & medicinal …, 2007 - Elsevier
… of a family of norcantharidin analogues and enzyme kinetic … inhibitor, more potent even than norcantharidin against PP1 and … comparable or better than that observed for norcantharidin. …
Number of citations: 114 www.sciencedirect.com
G Martínez-Razo, ML Domínguez-López… - Naunyn-Schmiedeberg's …, 2023 - Springer
Norcantharidin (NCTD) is the demethylated analog of cantharidin, with allegedly reduced toxicity. However, there is still limited information regarding its posology and potential risk in its …
Number of citations: 5 link.springer.com
XH Liu, I Blazsek, M Comisso, S Legras… - European Journal of …, 1995 - Elsevier
Cantharidin is a natural toxin that inhibits protein phosphatase type 2A (PP2A) and has antitumour effects in man. We have studied the synthetic analogue, norcantharidin (NCTD), …
Number of citations: 158 www.sciencedirect.com
XY Wan, XF Zhai, YP Jiang, T Han… - American journal of …, 2017 - ncbi.nlm.nih.gov
Hepatocellular carcinoma (HCC) is the third leading cause of cancer-related mortality worldwide. Norcantharidin (NCTD), a demethylated analog of cantharidin, possesses …
Number of citations: 26 www.ncbi.nlm.nih.gov

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